![molecular formula C9H13N3O2 B14908706 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B14908706.png)
4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine
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Overview
Description
(5-Methyl-1H-pyrazol-3-yl)(morpholino)methanone is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-1H-pyrazol-3-yl)(morpholino)methanone typically involves the cyclocondensation of hydrazine with a carbonyl compound, followed by further functionalization. One common method involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with morpholine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and the use of eco-friendly solvents, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes nucleophilic substitution due to its heterocyclic rings and carbonyl group. Key reactions include:
Mechanisms and Conditions
Reaction Type | Reagents/Conditions | Products |
---|---|---|
Nucleophilic substitution | Amines/thiols + base (e.g., triethylamine) | Substituted pyrazole or morpholine derivatives |
Hydrogen bonding-mediated substitution | Enzymatic systems (e.g., PI3K) | Modified compounds with altered bioactivity |
Key Observations :
-
Substitution at the morpholine ring or pyrazole moiety is driven by the nucleophilic attack on the carbonyl group or electrophilic sites .
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Hydrogen bonding interactions (e.g., between morpholine’s oxygen and enzymatic residues like Val-828) can influence substitution efficiency .
Reduction Reactions
The carbonyl group in the compound is susceptible to reduction :
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Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .
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Products : Alcohol derivatives (e.g., secondary alcohols from carbonyl reduction) .
Oxidation and Functional Group Transformations
While direct oxidation of the target compound is not explicitly detailed in the provided sources, analogous pyrazole derivatives undergo oxidation using agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) . Potential outcomes include:
Enzymatic and Biological Interactions
The compound’s structural motifs (pyrazole and morpholine) enable biological interactions , such as:
Scientific Research Applications
(5-Methyl-1H-pyrazol-3-yl)(morpholino)methanone has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, and antimicrobial activities.
Agrochemistry: The compound is explored for its potential use as a pesticide or herbicide due to its bioactive properties.
Materials Science: It is investigated for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (5-Methyl-1H-pyrazol-3-yl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, thereby exhibiting anti-inflammatory properties . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- (5-Methyl-1H-pyrazol-3-yl)(piperidin-1-yl)methanone
- (5-Methyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone
- (5-Methyl-1H-pyrazol-3-yl)(piperazin-1-yl)methanone
Uniqueness
(5-Methyl-1H-pyrazol-3-yl)(morpholino)methanone is unique due to the presence of the morpholine ring, which imparts distinct physicochemical properties and biological activities compared to other similar compounds. The morpholine ring can enhance the compound’s solubility, stability, and ability to interact with biological targets .
Biological Activity
4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine, with the molecular formula C9H13N3O2 and CAS Number 854699-90-4, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and findings.
Property | Value |
---|---|
Molecular Formula | C9H13N3O2 |
Molecular Weight | 195.22 g/mol |
IUPAC Name | (5-methyl-1H-pyrazol-3-yl)-morpholin-4-ylmethanone |
InChI | InChI=1S/C9H13N3O2/c1-7-6-8(11-10-7)9(13)12-2-4-14-5-3-12/h6H,2-5H2,1H3,(H,10,11) |
InChI Key | ZBMOOUJVBOZOPS-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=NN1)C(=O)N2CCOCC2 |
Antimicrobial Activity
Research has shown that derivatives of pyrazole, including this compound, exhibit significant antimicrobial activity. A study evaluating various pyrazole derivatives found that certain compounds demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 μg/mL .
Case Study: Antimicrobial Evaluation
In vitro tests indicated that the compound exhibited not only bactericidal properties but also inhibited biofilm formation, which is critical in treating persistent infections .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. One study highlighted its ability to inhibit tubulin polymerization, effectively arresting the cell cycle in the G2/M phase of cancer cells. The compound was shown to downregulate Bcl-2 expression while upregulating Bax expression, indicating a pro-apoptotic mechanism .
Table: IC50 Values of Related Compounds
Compound | IC50 (μM) |
---|---|
4a | 0.08–12.07 |
5a | 73–84 |
7b | 1.48–0.33 |
These findings suggest that similar pyrazole derivatives could serve as promising candidates for developing new anticancer agents .
Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory effects by acting as an inhibitor of cyclooxygenase (COX) enzymes. This mechanism is crucial in reducing inflammation and pain associated with various conditions.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : Potential inhibition of COX enzymes for anti-inflammatory effects.
- Cell Cycle Arrest : Induction of apoptosis in cancer cells through modulation of Bcl-2 and Bax proteins.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis leading to cell death.
Applications in Medicinal Chemistry
This compound serves as a scaffold for developing new drugs with potential applications in treating infections, cancer, and inflammatory diseases. Its unique morpholine structure enhances solubility and stability compared to other similar compounds .
Properties
Molecular Formula |
C9H13N3O2 |
---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
(5-methyl-1H-pyrazol-3-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C9H13N3O2/c1-7-6-8(11-10-7)9(13)12-2-4-14-5-3-12/h6H,2-5H2,1H3,(H,10,11) |
InChI Key |
ZBMOOUJVBOZOPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)C(=O)N2CCOCC2 |
Origin of Product |
United States |
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